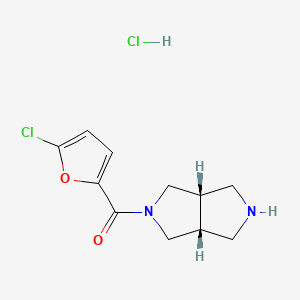

(5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

The compound (5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride is a complex organic molecule characterized by its unique structural features, which include a furan ring and a hexahydropyrrolo ring system. The presence of the chloro substituent and the methanone functional group further enhance its chemical diversity. This compound may have potential applications in medicinal chemistry due to its structural characteristics that could interact with biological targets.

In biological systems, the reactions involving this compound may include:

- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Formation of Carbon-Carbon Bonds: The methanone moiety can participate in reactions such as aldol condensation or Michael addition, facilitating the formation of larger molecular frameworks.

- Redox Reactions: Depending on the substituents and conditions, the compound may also be involved in oxidation-reduction processes, which are critical in metabolic pathways

The biological activity of (5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride can be predicted using computational methods. The PASS (Prediction of Activity Spectra for Substances) software can assess its potential pharmacological effects based on its structural features. Such predictions indicate possible activities against various biological targets, including enzymes and receptors involved in disease processes .

Potential Activities

- Antimicrobial

- Anticancer

- Anti-inflammatory

The synthesis of this compound can be achieved through several methods:

- Furan Derivative Synthesis: Starting from commercially available furan derivatives, chlorination can be performed to introduce the chloro substituent.

- Pyrrolidine Formation: The hexahydropyrrolo ring can be synthesized through cyclization reactions involving suitable precursors, possibly using catalytic hydrogenation methods.

- Coupling Reactions: Finally, coupling reactions between the furan and pyrrolidine derivatives can yield the target compound, followed by hydrolysis to form the hydrochloride salt .

Due to its unique structure, this compound may find applications in various fields:

- Pharmaceuticals: As a potential drug candidate for treating infections or cancers.

- Agricultural Chemicals: As a pesticide or herbicide due to its biological activity against pests.

- Material Science: In the development of new materials with specific properties derived from its chemical structure.

Interaction studies involving this compound could focus on:

- Protein Binding Affinity: Investigating how well it binds to specific proteins or enzymes.

- Metabolic Pathways: Understanding how it is metabolized within biological systems and identifying any active metabolites.

- Toxicity Assessments: Evaluating any adverse effects or toxicological profiles associated with this compound .

Several compounds share structural similarities with (5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Chlorofuran | Contains furan ring | Potentially less complex than target compound |

| Hexahydropyrrolo | Similar ring system | May lack additional functional groups |

| Methanone derivatives | Contains ketone functionality | Varies in substituents affecting reactivity |

Uniqueness

The unique combination of a chloro-substituted furan and a hexahydropyrrolo structure sets this compound apart from others. Its potential for diverse chemical reactivity and biological activity makes it a candidate for further research in medicinal chemistry and pharmacology.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Mazurov AA, Miao L, Bhatti BS, Strachan JP, Akireddy S, Murthy S, Kombo D, Xiao YD, Hammond P, Zhang J, Hauser TA, Jordan KG, Miller CH, Speake JD, Gatto GJ, Yohannes D. Discovery of 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683, AZD1446), a novel highly selective α4β2 nicotinic acetylcholine receptor agonist for the treatment of cognitive disorders. J Med Chem. 2012 Nov 8;55(21):9181-94. doi: 10.1021/jm3006542. Epub 2012 Jul 27. PubMed PMID: 22793665.